1-(Difluoromethoxy)naphthalene-4-carboxaldehyde
Overview
Description
1-(Difluoromethoxy)naphthalene-4-carboxaldehyde is an organic compound with the molecular formula C12H8F2O2 and a molecular weight of 222.19 g/mol It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, with an aldehyde functional group at the fourth position
Preparation Methods
The synthesis of 1-(Difluoromethoxy)naphthalene-4-carboxaldehyde typically involves the introduction of the difluoromethoxy group onto a naphthalene derivative, followed by the formation of the aldehyde group. One common synthetic route includes the reaction of a naphthalene derivative with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group. The aldehyde group can then be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent or other formylating agents .
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-(Difluoromethoxy)naphthalene-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Difluoromethoxy)naphthalene-4-carboxaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving aldehyde and difluoromethoxy groups.
Industry: Used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-4-carboxaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the difluoromethoxy group can participate in various chemical interactions. These interactions can affect biological pathways and processes, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
1-(Difluoromethoxy)naphthalene-4-carboxaldehyde can be compared with similar compounds such as:
1-(Methoxy)naphthalene-4-carboxaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group. The presence of fluorine atoms in this compound imparts different chemical properties and reactivity.
1-(Trifluoromethoxy)naphthalene-4-carboxaldehyde: Contains a trifluoromethoxy group, which further increases the electron-withdrawing effect compared to the difluoromethoxy group.
1-(Chloromethoxy)naphthalene-4-carboxaldehyde: Contains a chloromethoxy group, which has different reactivity and chemical properties compared to the difluoromethoxy group.
Properties
IUPAC Name |
4-(difluoromethoxy)naphthalene-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2/c13-12(14)16-11-6-5-8(7-15)9-3-1-2-4-10(9)11/h1-7,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCOBBDEIFCUKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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